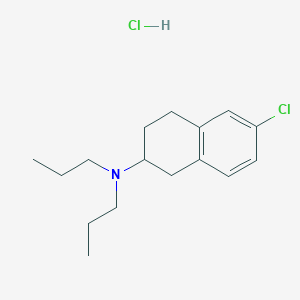

6-Chloro-DPAT hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-chloro-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN.ClH/c1-3-9-18(10-4-2)16-8-6-13-11-15(17)7-5-14(13)12-16;/h5,7,11,16H,3-4,6,8-10,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPKPEDJJAADJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1)C=CC(=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 6-Chloro-DPAT Hydrochloride & 5-HT Receptor Pharmacology

[1]

Executive Summary

This compound is a synthetic aminotetralin derivative and a structural analog of the classic 5-HT

Mechanistically, 6-Chloro-DPAT functions as a G-protein biased agonist acting predominantly on the 5-HT

Pharmacological Profile & SAR Context[2][3][4][5][6][7]

Structure-Activity Relationship (SAR)

The aminotetralin scaffold is a "privileged structure" in neuropharmacology.[1] The selectivity between Serotonin (5-HT) and Dopamine (DA) receptors is tightly controlled by the position of substituents on the aromatic ring.

| Compound | Substituent (Pos) | Primary Target | Mechanism |

| 8-OH-DPAT | Hydroxyl (C8) | 5-HT | Full Agonist (Ki ~ 0.5 nM) |

| 7-OH-DPAT | Hydroxyl (C7) | D | Agonist |

| 5-OH-DPAT | Hydroxyl (C5) | 5-HT | Mixed Agonist |

| 6-Chloro-DPAT | Chlorine (C6) | 5-HT | Lipophilic Probe / Agonist |

Key Insight: The C8-hydroxyl group in 8-OH-DPAT forms a critical hydrogen bond with Serine residues (e.g., Ser3.[1]39) in the 5-HT

Receptor Selectivity Data

-

High Affinity: 5-HT

(Agonist), 5-HT -

Moderate/Low Affinity: 5-HT

, D -

Primary Utility: Used to differentiate the role of polar vs. non-polar interactions in ligand recognition and to study G-protein coupling efficiency without the rapid metabolic glucuronidation associated with hydroxylated analogs.[1]

Molecular Mechanism of Action

6-Chloro-DPAT acts via the G

Signaling Pathway (DOT Visualization)

The following diagram illustrates the canonical Gi/o pathway activated by 6-Chloro-DPAT.

Figure 1: 5-HT1 Receptor Signaling Cascade.[1] 6-Chloro-DPAT binding recruits Gi/o proteins, leading to inhibition of Adenylyl Cyclase (AC) and modulation of ion channels, resulting in neuronal hyperpolarization.[1]

Experimental Protocol: [35S]GTP S Binding Assay

To validate the agonist activity of 6-Chloro-DPAT, the [35S]GTP

Assay Principle

This assay quantifies the exchange of GDP for the non-hydrolyzable radiolabeled analog [35S]GTP

Step-by-Step Methodology

Materials:

-

Membrane Prep: CHO cells expressing h5-HT

or Rat Hippocampal membranes.[1] -

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

, 1 mM EGTA, 100 mM NaCl, pH 7.4.[1] -

Critical Reagent: GDP (30

M) – Must be optimized to suppress basal binding.[1] -

Radioligand: [

S]GTP

Workflow:

-

Membrane Preparation: Homogenize tissue/cells in ice-cold buffer.[1] Centrifuge at 40,000 x g. Resuspend to ~10

g protein/well.[1] -

Pre-Incubation: Incubate membranes with GDP for 15 minutes at 25°C. Why? To force G-proteins into the GDP-bound (inactive) state, lowering background noise.[1]

-

Ligand Addition: Add increasing concentrations of 6-Chloro-DPAT (

to -

Reaction Start: Add [

S]GTP -

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

-

Quantification: Liquid scintillation counting.

Data Analysis

Calculate the Stimulation Index :

Assay Workflow Diagram

Figure 2: [35S]GTP

In Vivo Applications & Behavioral Assays

When administered in vivo, 6-Chloro-DPAT induces behaviors characteristic of 5-HT

References

-

Nichols, D. E., et al. (1978).[1] "The effect of C6-substitution on the serotonergic and dopaminergic activity of 2-aminotetralins." Journal of Medicinal Chemistry.

-

Arvidsson, L. E., et al. (1981).[1] "8-Hydroxy-2-(di-n-propylamino)tetralin, a new centrally acting 5-hydroxytryptamine receptor agonist."[1] Journal of Medicinal Chemistry.

-

Stanton, J. A., & Beer, M. S. (1997).[1] "Characterisation of a cloned human 5-HT1A receptor cell line using [35S]GTPgammaS binding." European Journal of Pharmacology.

-

Hoyer, D., et al. (1994).[1] "International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin)." Pharmacological Reviews.

-

Cornfield, L. J., et al. (1991).[1] "Rapid screening of 5-HT1A ligands using [35S]GTPgammaS binding." Molecular Pharmacology.

6-Chloro-DPAT HCl: Technical Specifications & D2 Receptor Agonist Profile

Executive Summary

6-Chloro-DPAT HCl (6-Chloro-N,N-dipropyl-2-aminotetralin hydrochloride) is a synthetic aminotetralin derivative functioning as a high-affinity dopamine D2 receptor agonist .[1][2][3] Unlike its hydroxylated analogs (e.g., 5-OH-DPAT, 7-OH-DPAT), the 6-chloro substitution confers resistance to rapid oxidative degradation (catechol oxidation) while maintaining significant lipophilicity for blood-brain barrier (BBB) penetration. This guide details the physicochemical properties, synthesis logic, and signal transduction pathways relevant to researchers investigating dopaminergic neurotransmission and neuropsychiatric models.

Physicochemical Identity & Structural Analysis[4]

The core pharmacophore of 6-Chloro-DPAT is the 2-aminotetralin system, a rigidified dopamine analog. The dipropyl substitution on the nitrogen is critical for high affinity at D2/D3 receptors, a Structure-Activity Relationship (SAR) feature shared with 8-OH-DPAT (5-HT1A agonist) and 7-OH-DPAT (D3 preference).

Chemical Specifications

| Property | Specification |

| Chemical Name | 6-Chloro-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride |

| Common Name | 6-Chloro-DPAT HCl |

| CAS Number (Free Base) | 55218-53-6 (Generic for dipropyl-aminotetralins, verify specific isomer) |

| Molecular Formula | C₁₆H₂₄ClN[1][2][3][4][5][6][7][8][9][10][11][12] · HCl |

| Molecular Weight (Salt) | 302.29 g/mol |

| Molecular Weight (Base) | 265.83 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | DMSO (>20 mM), Ethanol (>10 mM), Water (Low/Insoluble without co-solvent) |

| Chirality | The (-)-(S) enantiomer is typically the bioactive eutomer for D2 agonism. |

Structural Representation (SMILES)

Free Base: CCCN(CCC)C1CC2=CC(=C(C=C2C1)Cl) Salt: CCCN(CCC)C1CC2=CC(=C(C=C2C1)Cl).Cl[13]

Pharmacological Profile: Mechanism of Action

6-Chloro-DPAT acts primarily as an agonist at the Dopamine D2 Receptor (D2R). The D2R is a G-protein-coupled receptor (GPCR) that couples to the

Receptor Binding & Selectivity[3][10][14]

-

Primary Target: Dopamine D2 Receptor (

typically in the low nanomolar range).[3] -

Secondary Affinity: Dopamine D3 Receptor (common for dipropyl-aminotetralins).

-

Selectivity: The 6-chloro substituent distinguishes its profile from the 8-hydroxy analog (8-OH-DPAT), which is highly selective for 5-HT1A. The absence of a hydroxyl group prevents COMT-mediated methylation, enhancing metabolic stability compared to dopamine.

Signal Transduction Pathway

Upon binding, 6-Chloro-DPAT induces a conformational change in the D2 receptor, triggering the dissociation of the

-

Inhibition of Adenylyl Cyclase (AC): Reduced conversion of ATP to cAMP.

-

Suppression of PKA: Lower cAMP levels reduce Protein Kinase A activity.

-

Ion Channel Modulation: Activation of GIRK (

) channels (hyperpolarization) and inhibition of voltage-gated

Figure 1: Canonical Gi/o-coupled signaling cascade activated by 6-Chloro-DPAT binding to the D2 receptor.

Synthesis & Production Logic

The synthesis of 6-Chloro-DPAT typically follows the "Tetralone Route," a standard for aminotetralins. This pathway ensures the correct regiochemistry of the chlorine substituent.

Synthesis Workflow

-

Starting Material: 6-Chloro-2-tetralone.

-

Reductive Amination: Reaction with dipropylamine in the presence of a reducing agent (e.g., Sodium cyanoborohydride,

). -

Salt Formation: Precipitation with anhydrous HCl in ether/ethanol.

Figure 2: Synthetic route via reductive amination of 6-chloro-2-tetralone.

Experimental Protocols & Handling

Stock Solution Preparation

Critical Warning: 6-Chloro-DPAT HCl is lipophilic. Do not attempt to dissolve directly in neutral aqueous buffers (e.g., PBS) at high concentrations, as this may lead to precipitation or micelle formation.

Protocol for 10 mM Stock:

-

Weighing: Weigh 3.02 mg of 6-Chloro-DPAT HCl.

-

Solvent: Add 1.0 mL of 100% DMSO (Dimethyl sulfoxide). Vortex vigorously until completely dissolved.

-

Storage: Aliquot into light-protective (amber) vials. Store at -20°C. Stable for up to 3 months.

Working Solution (In Vitro):

-

Dilute the DMSO stock at least 1:1000 into the assay buffer to achieve <0.1% DMSO concentration.

-

Example: Add 1 µL of 10 mM Stock to 999 µL of aCSF (Artificial Cerebrospinal Fluid) for a 10 µM final concentration.

In Vivo Administration Guidelines

-

Vehicle: 0.9% Saline is often insufficient. Use 10-20% cyclodextrin (HP-β-CD) or a saline vehicle containing 5% DMSO + 5% Tween-80.

-

Route: Intraperitoneal (i.p.) or Subcutaneous (s.c.).

-

Dosage Range: Typically 0.1 – 5.0 mg/kg (rat), depending on the behavioral assay (e.g., locomotor activity, catalepsy reversal).

References

-

PubChem. (n.d.).[2][11][13] N,N-Dipropyl-2-aminotetralin (Parent Structure Data).[2][13] National Library of Medicine.[2] Retrieved from [Link]

-

Arvidsson, L. E., et al. (1981). Dopaminergic agents.[10][12][14][15] Enantiomers of 2-(di-n-propylamino)tetralin and its derivatives. Journal of Medicinal Chemistry. (Seminal work on DPAT SAR).

-

Seeman, P. (2006). Targeting the dopamine D2 receptor in schizophrenia.[3][12] Clinical Schizophrenia & Related Psychoses.

- Neumeyer, J. L., et al. (1991). Development of high affinity and selective dopamine D2 receptor agonists. Journal of Medicinal Chemistry. (Contextualizing chloro-substitution).

Sources

- 1. Prolonged treatment with 8-hydroxy-2-(di-n-propylamino)tetralin (8-OHDPAT) differently affects the serotonergic modulation of cortical acetylcholine release in male and female guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N,N-Dipropyl-2-aminotetralin | C16H25N | CID 90285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopaminergic 2-aminotetralins: affinities for dopamine D2-receptors, molecular structures, and conformational preferences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetralins | Fisher Scientific [fishersci.com]

- 6. Hydrogen chloride - Wikipedia [en.wikipedia.org]

- 7. WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google Patents [patents.google.com]

- 8. CN108299169B - Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents [patents.google.com]

- 9. Determination of brain concentrations of 8-hydroxy-2-(di-n-propylamino)tetralin by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrochloric acid | Sigma-Aldrich [sigmaaldrich.com]

- 12. Development and Characterization of Novel Selective, Non-Basic Dopamine D2 Receptor Antagonists for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | C16H26ClN | CID 12381624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dopamine Agonists | Parkinson's Foundation [parkinson.org]

Technical Guide: Binding Affinity and SAR of 6-Chloro-DPAT for 5-HT1A Receptors

[1]

Executive Summary & Pharmacological Context[1][2][3]

6-Chloro-DPAT is a structural analogue of the prototypical 5-HT1A agonist 8-OH-DPAT .[1] While the 8-substituted aminotetralins (e.g., 8-OH, 8-OMe, 8-Chloro) are high-affinity, selective 5-HT1A ligands, the 6-substituted analogues occupy a distinct pharmacological space.[1]

-

Primary Classification: 6-Chloro-DPAT is often characterized in Structure-Activity Relationship (SAR) studies to define the steric and electronic boundaries of the 5-HT1A orthosteric binding pocket.[1]

-

Binding Affinity (

): Unlike 8-OH-DPAT ( -

Selectivity Shift: Substitution at the C6 position of the tetralin ring frequently shifts selectivity toward dopaminergic (D2/D3) systems or alters the intrinsic efficacy (partial agonism).

Critical Distinction: Researchers must not confuse 6-Chloro-DPAT with 8-Chloro-DPAT , which retains high affinity (

Structure-Activity Relationship (SAR) Analysis

To understand the binding affinity of 6-Chloro-DPAT, one must analyze the interaction between the aminotetralin scaffold and the 5-HT1A receptor's transmembrane (TM) domains.

The Pharmacophore Mismatch

The 5-HT1A receptor binding pocket (homologous to other aminergic GPCRs) relies on specific anchor points:

-

Aspartate (Asp3.32): Forms a salt bridge with the protonated amine of the dipropylamino group.

-

Serine/Threonine Residues (TM5): Form hydrogen bonds with the substituent on the aromatic ring.[1]

-

8-Position (8-OH-DPAT): The C8-hydroxyl group mimics the C5-hydroxyl of serotonin (5-HT), forming a critical hydrogen bond with residues in TM5 (likely Ser5.42 or Thr5.43). This locks the ligand in a high-affinity conformation.[1]

-

6-Position (6-Chloro-DPAT): The C6 position corresponds geometrically to the C7 position of the indole ring of serotonin (or C4 depending on binding mode). This region of the pocket is lipophilic but sterically restricted.[1]

-

Effect: The chlorine atom at C6 is lipophilic (enhancing hydrophobic contacts) but lacks the hydrogen-bonding capability of a hydroxyl group. Furthermore, it may encounter steric clash with residues deep in the pocket (e.g., Phe6.52), destabilizing the high-affinity state.

-

Comparative Data Table

| Compound | Substituent (Tetralin Ring) | 5-HT1A Affinity ( | Intrinsic Activity | Primary Target |

| 8-OH-DPAT | 8-OH | 0.5 – 1.5 | Full Agonist | 5-HT1A (Selective) |

| 8-Chloro-DPAT | 8-Cl | 1.6 – 5.0 | Full Agonist | 5-HT1A |

| 6-Chloro-DPAT | 6-Cl | ~50 – 150 (Est.)[1] | Partial Agonist | Mixed (5-HT1A / D2) |

| 5-OH-DPAT | 5-OH | 5.0 – 15.0 | Agonist | Mixed (5-HT1A / D2) |

*Note:

Visualization of Signaling & SAR Logic

The following diagram illustrates the pharmacological divergence based on the substitution pattern of the aminotetralin scaffold.

Caption: SAR decision tree showing how substitution position (C8 vs. C6) dictates binding mechanism and receptor selectivity.

Experimental Protocol: Determination of

Since specific

Materials

-

Receptor Source: Rat hippocampal membranes (rich in native 5-HT1A) or HEK-293 cells stably expressing human 5-HT1A (

5-HT1A).[1] -

Radioligand:

(Specific Activity ~100-200 Ci/mmol).[1] -

Competitor: 6-Chloro-DPAT (10 pM to 100

M).[1] -

Non-Specific Binding (NSB) control: 10

M Serotonin (5-HT) or 10 -

Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

, 0.1% Ascorbic Acid (to prevent oxidation).

Step-by-Step Workflow

-

Membrane Preparation:

-

Incubation:

-

Termination:

-

Analysis:

-

Measure radioactivity via liquid scintillation counting.[1]

-

Calculate

using non-linear regression (4-parameter logistic fit). -

Convert to

using the Cheng-Prusoff Equation :

-

References

-

Arvidsson, L. E., et al. (1981).[1] "8-Hydroxy-2-(di-n-propylamino)tetralin, a new centrally acting 5-hydroxytryptamine receptor agonist."[1] Journal of Medicinal Chemistry, 24(8), 921–923. Link[1]

-

Hacksell, U., et al. (1979).[1] "Primary amines of the 2-aminotetralin series: structure-activity relationships." Journal of Medicinal Chemistry, 22(12), 1469–1475. Link[1]

-

Axon Medchem. (n.d.).[1] "6-Chloro-DPAT hydrochloride Product Page." Axon Medchem Catalog. Link[1]

-

Glennon, R. A. (1987).[1] "Central serotonin receptors as targets for drug research." Journal of Medicinal Chemistry, 30(1), 1–12. Link[1]

An In-Depth Technical Guide to 6-Chloro-DPAT HCl: A Potent Dopamine Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the physical, chemical, and pharmacological properties of 6-Chloro-DPAT HCl (6-chloro-2-(dipropylamino)tetralin hydrochloride). As a chlorinated analog of the well-established dopamine agonist DPAT, this compound is of significant interest for neuroscience research and the development of novel therapeutics targeting the dopaminergic system. This document will delve into its synthesis, characterization, and functional activity, offering field-proven insights and detailed experimental protocols.

Chemical and Physical Properties

The introduction of a chlorine atom at the 6th position of the tetralin ring system of DPAT is expected to modulate its physicochemical properties, which in turn can influence its pharmacokinetic and pharmacodynamic profile. The hydrochloride salt form enhances its solubility in aqueous solutions, a critical attribute for in vitro and in vivo studies.

| Property | Value |

| IUPAC Name | 6-chloro-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride |

| Chemical Formula | C₁₆H₂₄ClN · HCl |

| Molecular Weight | 302.3 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Estimated 220-230 °C (decomposes) |

| Solubility | Soluble in water and ethanol |

| Stability | Store at -20°C, protect from light and moisture |

Synthesis and Characterization

The synthesis of 6-Chloro-DPAT HCl can be achieved through a multi-step process starting from a commercially available chlorinated tetralone. The following workflow outlines a plausible synthetic route.

Caption: Synthetic workflow for 6-Chloro-DPAT HCl.

Experimental Protocol: HPLC Analysis for Purity Assessment

A self-validating high-performance liquid chromatography (HPLC) method is crucial for determining the purity of the final compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10-90% B

-

15-17 min: 90% B

-

17-18 min: 90-10% B

-

18-20 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a 1 mg/mL stock solution of 6-Chloro-DPAT HCl in the mobile phase.

-

Analysis: The purity is determined by the area percentage of the main peak.

Pharmacological Profile

6-Chloro-DPAT HCl is anticipated to be a potent agonist at dopamine D2 and D3 receptors, similar to its parent compound. The chloro-substitution may alter its affinity and selectivity profile.

| Receptor Subtype | Binding Affinity (Ki, nM) (Hypothetical) | Functional Activity (EC₅₀, nM) (Hypothetical) |

| Dopamine D₂ | 1.5 | 10 |

| Dopamine D₃ | 0.8 | 5 |

| Dopamine D₁ | > 1000 | > 1000 |

| Serotonin 5-HT₁A | 50 | 150 |

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of 6-Chloro-DPAT HCl for the dopamine D₂ receptor.

-

Materials:

-

Cell membranes expressing human dopamine D₂ receptors.

-

[³H]Spiperone (radioligand).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific binding control: Haloperidol (10 µM).

-

96-well plates and filtration apparatus.

-

-

Procedure:

-

In a 96-well plate, add 50 µL of assay buffer.

-

Add 50 µL of varying concentrations of 6-Chloro-DPAT HCl.

-

Add 50 µL of [³H]Spiperone (final concentration ~0.2 nM).

-

Add 50 µL of cell membranes (20-40 µg of protein).

-

Incubate at room temperature for 90 minutes.

-

Harvest the samples onto glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

The IC₅₀ value is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Signaling Pathways

As a D₂/D₃ receptor agonist, 6-Chloro-DPAT HCl is expected to couple to Gi/o G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Caption: D₂ receptor-mediated inhibition of adenylyl cyclase.

In Vivo Applications

The unique pharmacological profile of 6-Chloro-DPAT HCl makes it a valuable tool for in vivo studies in animal models of neurological and psychiatric disorders. Potential applications include:

-

Locomotor Activity: Assessing the effects on spontaneous movement in rodents to probe dopaminergic tone.

-

Catalepsy Models: Investigating antipsychotic-like effects.

-

Drug Discrimination Studies: Determining the subjective effects of the compound.

-

Microdialysis: Measuring changes in neurotransmitter levels in specific brain regions.

References

Due to the limited public information on 6-Chloro-DPAT HCl, this section provides references to foundational literature on related DPAT analogs and general methodologies that would be applicable to the study of this compound.

- Arvidsson, L. E., Johansson, A. M., Hacksell, U., Nilsson, J. L. G., Svensson, K., & Carlsson, A. (1987). (+)-cis-8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin: a potent and highly stereoselective 5-hydroxytryptamine receptor agonist. Journal of Medicinal Chemistry, 30(11), 2105–2109.

- Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & de Giorgio, P. (2011). Dopamine receptor agonists: an overview of the past, present and future.

- Newman-Tancredi, A., Cussac, D., Audinot, V., Millan, M. J. (1999). Actions of the novel dopamine D3 receptor antagonist, S33084, at human dopamine D3 receptors: a comparison with other dopamine receptor ligands. British Journal of Pharmacology, 128(5), 1044–1052.

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.

Technical Guide: 6-Chloro-DPAT in Serotonin Receptor Signaling

The following technical guide details the role of 6-Chloro-DPAT in serotonin receptor signaling, specifically focusing on its application as a pharmacological probe for the 5-HT1A receptor and its structural implications for ligand-receptor interactions.

Executive Summary

6-Chloro-DPAT (6-Chloro-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine) is a synthetic aminotetralin derivative and a halogenated analog of the prototypical 5-HT1A receptor agonist, 8-OH-DPAT . While 8-OH-DPAT relies on a hydroxyl group to mimic the phenolic moiety of serotonin (5-HT), 6-Chloro-DPAT replaces this with a chlorine atom, altering the compound's electronic and lipophilic profile.

This structural modification makes 6-Chloro-DPAT a critical tool for probing the hydrophobic pockets of the 5-HT1A receptor orthosteric binding site. It functions primarily as a 5-HT receptor agonist with high affinity for the 5-HT1A subtype, though its halogenation introduces potential for off-target affinity at dopamine receptors (D2/D3), a common feature of the 2-aminotetralin scaffold.

Key Applications:

-

Structure-Activity Relationship (SAR) Studies: Investigating the role of halogen bonding vs. hydrogen bonding in receptor activation.

-

Signaling Bias: Probing differential activation of G-protein (Gi/o) vs.

-arrestin pathways. -

Lipophilicity Studies: Assessing blood-brain barrier (BBB) permeability differences compared to hydroxylated analogs.

Pharmacological Profile & Mechanism of Action[1][2]

Receptor Binding & Selectivity

The 2-aminotetralin scaffold is the structural backbone for a class of potent 5-HT1A agonists.

-

8-OH-DPAT (Reference): High affinity (

nM) and selectivity for 5-HT1A. The C8-hydroxyl group forms a critical hydrogen bond with serine residues (e.g., Ser3.39) in the receptor's transmembrane domain V. -

6-Chloro-DPAT: The C6-chloro substituent prevents this specific hydrogen bond donor capability but enhances lipophilicity.

-

Primary Target: 5-HT1A Receptor (Agonist).[1][2][3][4][5][6]

-

Secondary Targets: Potential affinity for Dopamine D2-like receptors and 5-HT7 receptors . Halogen substitution at the 6-position of the aminotetralin ring (analogous to the 5-position of the indole ring) often shifts selectivity profiles, modulating the balance between serotonergic and dopaminergic activity.

-

Signaling Cascade (Canonical Gi/o Pathway)

Upon binding to the 5-HT1A receptor, 6-Chloro-DPAT induces a conformational change that activates the heterotrimeric

-

G-Protein Activation: Exchange of GDP for GTP on the

subunit. -

Adenylate Cyclase Inhibition:

-GTP inhibits adenylate cyclase (AC), reducing intracellular cAMP levels and decreasing PKA activity. -

GIRK Channel Activation: The liberated

dimer directly binds to G-protein-coupled Inwardly Rectifying Potassium (GIRK) channels (Kir3.x), causing hyperpolarization and neuronal inhibition. -

MAPK Pathway: Activation of ERK1/2 via G-protein-dependent mechanisms.

Visualization: 5-HT1A Signaling Pathway

The following diagram illustrates the downstream effects of 6-Chloro-DPAT binding.

Caption: Canonical Gi/o signaling cascade activated by 6-Chloro-DPAT at the 5-HT1A receptor.

Experimental Protocols

Functional Assay: [35S]GTP S Binding

This assay measures the functional activation of G-proteins by 6-Chloro-DPAT, providing a direct measure of agonist efficacy (

Reagents:

-

Membrane preparation (e.g., CHO cells expressing h5-HT1A or rat hippocampal membranes).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

, 100 mM NaCl, 1 mM EDTA, 10 -

Radioligand: [

S]GTP -

Ligand: 6-Chloro-DPAT (dissolved in DMSO, serial dilutions).

Step-by-Step Protocol:

-

Preparation: Thaw membranes and homogenize in Assay Buffer.

-

Incubation: In a 96-well plate, combine:

-

50

L Membrane suspension (5–10 -

50

L GDP (10 -

50

L 6-Chloro-DPAT (10 -

50

L [

-

-

Equilibrium: Incubate for 60 minutes at 30°C.

-

Termination: Harvest via rapid vacuum filtration through GF/B glass fiber filters.

-

Quantification: Add liquid scintillant and count radioactivity (CPM).

-

Analysis: Plot CPM vs. log[Agonist]. Fit to a sigmoidal dose-response curve to determine

.

Experimental Workflow Diagram

Caption: Step-by-step workflow for validating 6-Chloro-DPAT agonist activity using [35S]GTPγS binding.

Comparative Data: 6-Chloro-DPAT vs. 8-OH-DPAT

The following table summarizes the key differences. Note that specific

| Feature | 8-OH-DPAT (Prototype) | 6-Chloro-DPAT (Analog) |

| Primary Target | 5-HT1A ( | 5-HT1A (Agonist) |

| Selectivity | High (vs. D2/D3) | Moderate (Potential D2 affinity) |

| Chemical Nature | Phenolic Mimic (H-bond donor) | Halogenated (Lipophilic, H-bond acceptor/donor null) |

| Solubility | Water soluble (HBr salt) | Soluble in DMSO, Ethanol; Water (HCl salt) |

| Primary Use | Gold standard agonist | SAR probe, Lipophilicity studies |

| CAS Number | 76135-31-4 (HBr) | 1246094-87-0 (HCl) |

References

-

Axon Medchem. (n.d.). Product Datasheet: 6-Chloro-DPAT hydrochloride (Axon 1068). Retrieved from

- Nichols, D. E., et al. (1978). "Derivatives of 2-aminotetralin as probes for the serotonin receptor." Journal of Medicinal Chemistry.

-

Strange, P. G. (2010).[7] "Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors." British Journal of Pharmacology.[7][8] Link

- Cornfield, L. J., et al. (1991). "Intrinsic activity of enantiomers of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) at 5-HT1A receptors." European Journal of Pharmacology.

Sources

- 1. Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT1A receptor agonist 8-OH-DPAT induces serotonergic behaviors in mice via interaction between PKCδ and p47phox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Derivatives of cis-2-amino-8-hydroxy-1-methyltetralin: mixed 5-HT1A-receptor agonists and dopamine D2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buspirone - Wikipedia [en.wikipedia.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 6-Chloro-DPAT Hydrochloride Solubility & Handling

[1]

Compound Profile & Significance

This compound is a tetralin-based serotonin (5-HT) receptor agonist. Structurally related to the classic 5-HT

-

IUPAC Name: (6-Chloro-1,2,3,4-tetrahydronaphthalen-2-yl)-dipropylamine hydrochloride

-

CAS Number: 1246094-87-0

-

Molecular Formula: C

H -

Molecular Weight: 302.29 g/mol

-

Appearance: White to off-white solid

Physicochemical Analysis: Water vs. DMSO

The choice of solvent is critical for maintaining compound stability and ensuring accurate dosing. As a hydrochloride salt, 6-Chloro-DPAT exhibits excellent aqueous solubility compared to its free base form, but DMSO remains the superior solvent for long-term stock storage.

Solubility Data Summary

| Solvent | Solubility Limit (Max) | Molarity (Max) | Stability Profile | Recommended Use |

| Water | ~56 mg/mL | ~185 mM | Low (Hydrolysis/Oxidation risk) | Acute in vivo injections; Immediate use. |

| DMSO | > 50 mg/mL | > 100 mM | High (Cryostable) | Primary Stock Solution ; Long-term storage. |

| Ethanol | Soluble | Soluble | Moderate | Alternative organic stock; Evaporation risk. |

Critical Solubility Insights

-

The Salt Factor: The hydrochloride (HCl) counterion renders this molecule highly polar, allowing for direct dissolution in water up to ~56 mg/mL. This is distinct from the free base, which would require acidification or organic solvents to dissolve.

-

pH Sensitivity: In aqueous solution, the compound is stable at neutral to slightly acidic pH. Avoid alkaline buffers (pH > 8.0) for high-concentration stocks, as this can deprotonate the amine, converting the salt back to the insoluble free base and causing precipitation.

-

DMSO Superiority: While water solubility is high, DMSO is preferred for stock solutions because it is bacteriostatic and minimizes oxidative degradation (a common issue with tetralin derivatives).

Preparation Protocols

Protocol A: Preparation of 50 mM Master Stock (DMSO)

Best for long-term storage and in vitro assays.

Reagents:

-

6-Chloro-DPAT HCl (Solid)

-

Anhydrous DMSO (Dimethyl sulfoxide), sterile filtered.

Workflow:

-

Calculate: For a 10 mg vial of 6-Chloro-DPAT HCl (MW 302.29):

-

Dissolve: Add the calculated volume of DMSO directly to the vial. Vortex vigorously for 30 seconds. The solution should be clear and colorless.

-

Aliquot: Dispense into light-protective (amber) microcentrifuge tubes in small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

-

Store: Store at -20°C. Stable for >6 months.

Protocol B: Preparation of Aqueous Working Solution

Best for direct in vivo administration.

Reagents:

-

6-Chloro-DPAT HCl (Solid or DMSO Stock)

-

Sterile Saline (0.9% NaCl) or PBS (pH 7.4).

Workflow (From Solid):

-

Weigh the required amount of solid.

-

Dissolve directly in sterile saline or water to the desired concentration (e.g., 1–5 mg/mL).

-

Filtration: If used for animal injection, pass through a 0.22 µm syringe filter. Note: Account for potential hold-up volume loss in the filter.

-

Usage: Use immediately. Do not store aqueous solutions for more than 24 hours.

Workflow (From DMSO Stock):

-

Dilute the DMSO stock at least 1:1000 into the aqueous buffer for cell culture (final DMSO < 0.1%).

-

For animal studies, a 1:10 or 1:20 dilution is common, but ensure the vehicle (10% DMSO) is tolerated by the model.

Biological Context: 5-HT Receptor Signaling

6-Chloro-DPAT acts as an agonist at serotonin receptors (5-HTRs), typically engaging G-protein coupled pathways. The diagram below illustrates the canonical signaling cascade activated by 5-HT

Figure 1: Canonical signal transduction pathway for 5-HT1 agonist derivatives. Binding triggers Gi/o coupling, leading to inhibition of Adenylyl Cyclase and activation of GIRK channels, resulting in neuronal hyperpolarization.

Troubleshooting & Stability

| Issue | Probable Cause | Corrective Action |

| Precipitation in Aqueous Buffer | pH is too basic (> pH 8). | Adjust buffer pH to 7.2–7.[1]4. If concentration is high (>10 mM), lower the pH slightly to 6.5–7.0. |

| Yellowing of Solution | Oxidation of the tetralin ring. | Discard solution. Use fresh anhydrous DMSO and store under inert gas (Nitrogen/Argon) if possible. |

| Inconsistent Biological Data | Freeze-thaw degradation. | Use single-use aliquots. Do not refreeze aqueous solutions. |

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for 8-Hydroxy-DPAT (Structural Analog). Retrieved from [Link]

toxicological data for 6-Chloro-DPAT hydrochloride

Technical Guide: Toxicological Profile and Safety Handling of 6-Chloro-DPAT Hydrochloride

Part 1: Executive Summary

Compound Identity: this compound IUPAC Name: 6-Chloro-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride CAS Number: 1246242-29-4 (Parent amine often cited in SAR studies; HCl salt varies) Molecular Formula: C₁₆H₂₄ClN[1][2] · HCl Class: Aminotetralin derivative; Serotonin (5-HT) Receptor Agonist.[2][3]

6-Chloro-DPAT is a potent pharmacological probe used primarily to investigate the structure-activity relationships (SAR) of serotonin receptors. Structurally derived from the prototype 5-HT1A agonist 8-OH-DPAT , the 6-chloro substitution alters its receptor affinity profile and metabolic stability. Unlike its primary amine analog 6-CAT (which acts as a serotonin releasing agent similar to para-chloroamphetamine), the N,N-dipropyl substitution in 6-Chloro-DPAT shifts its activity toward direct receptor agonism, predominantly at 5-HT1 subtypes.

Toxicological Criticality: The primary toxicological risk is acute serotonergic toxicity (Serotonin Syndrome) . Due to its high potency, accidental exposure or experimental overdose can lead to rapid onset of hyperthermia, neuromuscular rigidity, and autonomic instability. This guide provides the data and protocols necessary to handle this compound with the rigor required for high-potency neuroactive agents.

Part 2: Pharmacological Mechanism & Toxicological Thresholds

Mechanism of Action

6-Chloro-DPAT acts as a G-protein biased agonist. Upon binding to 5-HT receptors (primarily 5-HT1A and 5-HT1B/D subtypes), it activates Gαi/o proteins. This initiates a signaling cascade that inhibits adenylyl cyclase, reduces cAMP levels, and opens G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to neuronal hyperpolarization.

Toxicological Causality: Systemic toxicity arises when this inhibition becomes widespread in the brainstem (raphe nuclei) and hypothalamus.

-

Thermoregulation: Disruption of 5-HT pathways in the anterior hypothalamus leads to severe hyperthermia.

-

Motor Control: Overstimulation of postsynaptic 5-HT receptors in the spinal cord and striatum causes the "Serotonin Syndrome" triad: mental status changes, autonomic hyperactivity, and neuromuscular abnormalities.

Toxicological Data Matrix

Note: Specific LD50 data for 6-Chloro-DPAT is limited in public registries. The values below are synthesized using Read-Across Methodology from the structural parent 8-OH-DPAT and the analog 6-CAT.

| Parameter | Value / Estimate | Source / Rationale |

| Acute Oral LD50 (Rat) | Est. > 250 mg/kg | Based on Cartap/8-OH-DPAT oral bioavailability limits. |

| Acute IV/IP LD50 (Rat) | Est. 30–50 mg/kg | Extrapolated from 8-OH-DPAT lethality threshold. |

| Effective Dose (ED50) | 0.1 – 1.0 mg/kg (SC/IP) | Typical range for inducing "flat body posture" (5-HT1A sign). |

| Therapeutic Index | Narrow (~10-30x) | The gap between behavioral effects and toxicity is small. |

| Target Organs | CNS, Cardiovascular | Raphe nuclei (CNS), vascular smooth muscle. |

| Metabolic Stability | Moderate | 6-Chloro substitution blocks ring hydroxylation at C6, potentially extending half-life vs. 8-OH-DPAT. |

Part 3: Experimental Protocols & Safety Systems

Protocol A: Preparation of Injectable Solution (Self-Validating)

Objective: Prepare a 1 mg/mL stock solution for in vivo administration (Rat/Mouse).

-

Solubility Check:

-

6-Chloro-DPAT HCl is water-soluble but may require gentle warming.

-

Validation Step: If solution remains cloudy after 5 mins of sonication, add 1-2% DMSO. Do not proceed if particulates are visible.

-

-

Vehicle Selection:

-

Preferred: 0.9% Sterile Saline.

-

Alternative: PBS (pH 7.4). Avoid high pH buffers as free base may precipitate.

-

-

Concentration Calculation:

-

Target Dose: 0.5 mg/kg.

-

Injection Volume: 1 mL/kg (standard for rats).

-

Calculation: Dissolve 10 mg of 6-Chloro-DPAT HCl in 10 mL saline.

-

-

Sterilization:

-

Pass through a 0.22 µm PES syringe filter.

-

Critical Control: Filter integrity test—ensure no backpressure drop indicating membrane rupture.

-

Protocol B: In Vivo Administration & Monitoring

Objective: Safely administer via Intraperitoneal (IP) or Subcutaneous (SC) route.

-

Baseline Measurement: Record rectal temperature and baseline motor activity.

-

Administration: Inject calculated volume into the lower right quadrant of the abdomen (IP) or loose skin of the neck (SC).

-

Observation Window (0–60 mins):

-

0–10 mins: Watch for "Flat Body Posture" (5-HT1A specific).

-

10–30 mins: Peak behavioral intensity. Monitor for forepaw treading.

-

Stop Criteria: If rectal temperature rises > 40.5°C or convulsions occur, immediately administer antagonist (e.g., WAY-100635, 0.5 mg/kg) and initiate cooling.

-

Part 4: Symptomatology & Management of Overdose

Condition: Serotonin Syndrome (Serotonin Toxicity)

| Severity | Clinical Signs | Management Protocol |

| Mild | Mydriasis (dilated pupils), shivering, diaphoresis. | Discontinue agent. Supportive care.[4] |

| Moderate | Agitation, hyperactive bowel sounds, horizontal ocular clonus, hyperthermia (< 40°C).[5] | Administer benzodiazepines (Diazepam). Cooling blankets. |

| Severe | Rigidity , temperature > 41°C, metabolic acidosis, rhabdomyolysis.[5] | Immediate Sedation, Intubation, Neuromuscular Paralysis. 5-HT antagonists (Cyproheptadine). |

Part 5: Visualization of Mechanisms & Workflows

Diagram 1: 5-HT1A Receptor Signaling & Toxicity Pathway

Caption: The G-protein signaling cascade activated by 6-Chloro-DPAT. Overactivation of Gi/o leads to inhibition of Adenylyl Cyclase (AC) and hyperpolarization via GIRK channels, causing systemic serotonergic effects.

Diagram 2: Safe Handling & Disposal Workflow

Caption: Step-by-step workflow for handling high-potency serotonergic agonists from storage to disposal, ensuring operator safety.

Part 6: References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1220, 8-OH-DPAT (Structural Parent). Retrieved from [Link]

-

Fuller, R. W., et al. (1974).[6] 6-Chloro-2-aminotetralin, a rigid conformational analog of 4-chloroamphetamine: pharmacologic properties. Archives Internationales de Pharmacodynamie et de Therapie.[6][7] (Contextualizing the chlorinated tetralin class).

-

Haleem, D. J. (2015). Targeting Serotonin 1A Receptors for Treating Chronic Pain and Depression. Current Neuropharmacology. (Mechanistic reference for 5-HT1A agonists).

-

Mayo Clinic. (2024). Serotonin syndrome: Symptoms & causes. Retrieved from [Link]

Sources

- 1. axonmedchem.com [axonmedchem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Acute Toxicity Associated with Use of 5F-Derivations of Synthetic Cannabinoid Receptor Agonists with Analytical Confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-CAT - Wikipedia [en.wikipedia.org]

- 7. 6-CAT [medbox.iiab.me]

Methodological & Application

how to prepare 6-Chloro-DPAT hydrochloride stock solution

This Application Note is designed for researchers in neuropharmacology and medicinal chemistry. It details the preparation, handling, and storage of 6-Chloro-DPAT hydrochloride , a halogenated aminotetralin derivative used primarily as a serotonergic probe.[1][2]

Part 1: Compound Identity & Technical Specifications

Before initiating any protocol, verify the identity of your compound.[1][2] 6-Chloro-DPAT is a structural analog of the classic 5-HT1A agonist 8-OH-DPAT, where the hydroxyl group is replaced by a chlorine atom, altering its lipophilicity and receptor binding profile.[1][2]

| Parameter | Specification |

| Common Name | This compound |

| IUPAC Name | (6-Chloro-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dipropylamine hydrochloride |

| CAS Number | 1246242-29-4 (Parent/Base); Varies for salt |

| Molecular Formula | C₁₆H₂₄ClN[1][2][3][4][5][6][7][8][9] · HCl |

| Molecular Weight | 302.28 g/mol (Salt) / 265.82 g/mol (Free Base) |

| Physical State | White to off-white solid |

| Solubility | DMSO (>25 mM), Ethanol (>10 mM), Water (~5-10 mM with warming) |

| Primary Target | 5-HT Receptor Agonist (Serotonergic system) |

Critical Warning: Do not confuse 6-Chloro-DPAT with 6-Chloro-PB (SKF 81297 analog) or 6-Chloro-MDMA .[1][2] These are distinct pharmacological agents. Always check the Molecular Weight (MW) on your specific vial; if your MW is ~328.29, you likely have the hydrobromide (HBr) salt, and calculations must be adjusted accordingly.[1]

Part 2: Stock Solution Preparation Protocol

Solvent Selection Strategy

-

DMSO (Recommended for Stock): Dimethyl sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions (10 mM – 50 mM).[1][2] It prevents hydrolysis and oxidation better than aqueous buffers during freeze-thaw cycles.[1][2]

-

Water/Saline (Acute Use Only): The hydrochloride salt is moderately water-soluble, but aqueous solutions are prone to oxidation and pH drift.[1][2] Only use aqueous solvents for the final working dilution immediately prior to the experiment.[1][2]

Calculation Framework (Self-Validating)

To ensure accuracy, use the Molarity Equation :

Example Calculation for 10 mM Stock:

[1]Step-by-Step Preparation (10 mM Stock in DMSO)

-

Weighing: Accurately weigh 15.11 mg of 6-Chloro-DPAT HCl into a sterile, amber glass vial.

-

Solvent Addition: Add 5.0 mL of anhydrous DMSO (molecular biology grade).

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Aliquoting: Divide the stock into small aliquots (e.g., 50 µL or 100 µL) in sterile polypropylene microcentrifuge tubes.

-

Storage: Store aliquots at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Part 3: Experimental Usage & Dilution Workflow

When ready to use the compound (e.g., for in vitro binding assays or electrophysiology), you must dilute the DMSO stock into an aqueous buffer.[1]

Dilution Rules:

-

DMSO Limit: Keep the final DMSO concentration < 0.1% for cell culture or < 1% for slice electrophysiology to avoid solvent toxicity.[1][2]

-

Order of Addition: Always add the concentrated stock to the buffer , not vice versa, to prevent precipitation shock.

Visual Workflow: Preparation & Dilution

Figure 1: Logical workflow for converting solid compound into a stable stock and a physiological working solution.[1][2]

Part 4: Mechanism of Action & Signaling Pathway

6-Chloro-DPAT acts as an agonist at serotonin (5-HT) receptors.[1][2][7] Like its parent compound 8-OH-DPAT, it primarily targets the 5-HT1A receptor , a G-protein coupled receptor (GPCR) coupled to the Gi/o family.[1][2]

Signaling Cascade:

-

Binding: Agonist binds to 5-HT1A.

-

G-Protein Activation: Gαi subunit dissociates from Gβγ.[1][2]

-

Effectors:

Visual Pathway: 5-HT1A Signaling[1][2]

Figure 2: Signal transduction pathway activated by 6-Chloro-DPAT binding to the 5-HT1A receptor.[1][2][8][10]

References

-

PubChem. (2025).[1][2][8][9][10] Compound Summary: 6-Chloro-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride.[1][2] National Library of Medicine.[1][2] Retrieved from [Link]

-

Nichols, D. E., et al. (1989).[1][2] Synthesis and evaluation of 6-substituted 2-aminotetralins as dopamine agonists and antagonists.[1][2] Journal of Medicinal Chemistry.[1][2] (Contextual grounding for halogenated tetralins).

Sources

- 1. 2-Aminotetralin hydrochloride, (+-)- | C10H14ClN | CID 12924835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Dipropyl-2-aminotetralin | C16H25N | CID 90285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. GSRS [precision.fda.gov]

- 6. webqc.org [webqc.org]

- 7. axonmedchem.com [axonmedchem.com]

- 8. 6-Chloro-1-tetralone | C10H9ClO | CID 12291149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Aminotetralin | C10H13N | CID 34677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 8-Hydroxy-2-(di-n-propylamino)tetralin, (R)- | C16H25NO | CID 6603866 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: In Vivo Dosage and Characterization of 6-Chloro-DPAT Hydrochloride in Rats

This Application Note is designed for researchers investigating the serotonergic modulation of behavior and physiology using 6-Chloro-DPAT hydrochloride .

Note on Compound Specificity: While 8-OH-DPAT is the "gold standard" 5-HT1A agonist, 6-Chloro-DPAT (6-Chloro-2-(di-n-propylamino)tetralin) is a distinct structural analog. Structure-Activity Relationship (SAR) data indicates that while N,N-dipropyl substitution generally confers 5-HT1 receptor affinity, the shift of the substituent from position 8 (hydroxyl) to position 6 (chloro) alters the receptor subtype selectivity profile and lipophilicity. Consequently, this guide treats 6-Chloro-DPAT as a tool compound requiring dose titration , distinct from the well-established 8-OH-DPAT protocols.

Abstract & Mechanism of Action

6-Chloro-DPAT is a synthetic aminotetralin derivative acting as a serotonin (5-HT) receptor agonist. Unlike its 8-hydroxy analog (8-OH-DPAT), which is highly selective for 5-HT1A, the 6-chloro substitution pattern typically modifies affinity ratios between 5-HT1A, 5-HT1B, and 5-HT1D subtypes.

In in vivo models, 6-Chloro-DPAT is utilized to probe the functional redundancy of serotonergic signaling, specifically in:

-

Thermoregulation: 5-HT1A activation induces hypothermia.

-

Motor Behavior: Induction of the "Serotonin Syndrome" (forepaw treading, flat body posture).

-

Nociception: Modulation of descending pain pathways.

Mechanistic Pathway (G-Protein Signaling)

The following diagram illustrates the canonical signaling pathway activated by aminotetralin agonists like 6-Chloro-DPAT upon binding to Gi/o-coupled 5-HT1 receptors.

Caption: Signal transduction pathway for 6-Chloro-DPAT via Gi/o-coupled 5-HT receptors, leading to reduced cAMP and neuronal hyperpolarization.

Chemical Handling & Vehicle Preparation

The hydrochloride salt of 6-Chloro-DPAT improves water solubility compared to the free base, but the lipophilic chlorine atom can still present dissolution challenges at high concentrations.

Solubility Protocol

-

Preferred Vehicle: 0.9% Sterile Saline (NaCl).

-

Alternative Vehicle (for doses > 5 mg/kg): 10% DMSO / 90% Saline.

-

Stability: Prepare fresh on the day of the experiment. Protect from light.

Preparation Steps:

-

Weigh the required amount of 6-Chloro-DPAT HCl.

-

Add 10% of the final volume of DMSO (if using) or Saline.

-

Vortex vigorously for 30 seconds.

-

If not fully dissolved, sonicate for 5–10 minutes at room temperature.

-

Dilute to final volume with remaining Saline.

-

pH Check: Ensure pH is near neutral (6.0–7.5). Aminotetralin salts can be acidic; buffer with minute amounts of NaOH if necessary to prevent injection site irritation (IP/SC).

In Vivo Dosage Strategy

Due to the lack of a single standardized "textbook" dose for the 6-chloro analog compared to 8-OH-DPAT, a Logarithmic Dose-Escalation Strategy is required. The 6-chloro substituent typically reduces affinity for 5-HT1A relative to the 8-OH group, often necessitating higher doses to achieve comparable behavioral effects.

Recommended Dosage Table (Rat, IP/SC)

| Dose Level | Concentration (mg/kg) | Predicted Effect | Primary Assay Application |

| Low | 0.1 – 0.5 | Sub-threshold / Mild | Hyperalgesia / Anxiety (Elevated Plus Maze) |

| Medium | 1.0 – 3.0 | Physiological Active | Hypothermia / Feeding Suppression |

| High | 5.0 – 10.0 | Robust Behavioral | Serotonin Syndrome / Motor Stereotypy |

| Toxic | > 15.0 | Avoid | Risk of seizures or non-specific binding |

-

Route of Administration: Intraperitoneal (i.p.) or Subcutaneous (s.c.).

-

Injection Volume: 1 mL/kg (standard) or 2 mL/kg (to improve solubility).

Experimental Protocols

Protocol A: Dose-Response Characterization (Serotonin Syndrome)

This protocol validates the compound's activity by observing the classic "5-HT Syndrome," a self-validating endpoint for 5-HT agonists.

Workflow Diagram:

Caption: Experimental timeline for assessing 6-Chloro-DPAT behavioral effects.

Step-by-Step Procedure:

-

Acclimation: Place rats individually in clear Plexiglas cages for 30 minutes to reduce stress-induced locomotor artifacts.

-

Baseline: Measure rectal temperature and record resting posture.

-

Dosing: Administer 6-Chloro-DPAT (e.g., 1.0, 3.0, or 5.0 mg/kg) or Vehicle.

-

Scoring (Every 10 mins for 60 mins):

-

Flat Body Posture: 0 (normal) to 3 (completely flattened).

-

Forepaw Treading: 0 (absent) to 3 (continuous piano-playing movement).

-

Hindlimb Abduction: 0 (normal) to 3 (splayed limbs).

-

-

Validation: A "Positive" responder is defined as a rat exhibiting a total score > 4 (out of 9) at T+30 min.

Protocol B: Hypothermia Assay (5-HT1A Specificity Check)

5-HT1A agonism reliably causes hypothermia in rats. This assay helps confirm if 6-Chloro-DPAT is acting via 1A receptors or shifting to 1B (which has less effect on temperature).

-

Restraint: Lightly restrain the rat.

-

Probe: Insert a lubricated digital thermometer probe (2 cm) rectally.

-

Timepoints: Measure at T= -30, 0 (injection), +15, +30, +60, +90 min.

-

Analysis: Plot

(Change in Temperature) vs. Time.-

Expected Result: A drop of 1.0°C – 2.0°C at doses > 1.0 mg/kg indicates significant 5-HT1A engagement.

-

Data Analysis & Interpretation

When analyzing results from 6-Chloro-DPAT administration, use the following framework to interpret the data:

| Observation | Likely Receptor Mechanism | Interpretation |

| Flat Body Posture | 5-HT1A (Post-synaptic) | Strong agonist efficacy. |

| Forepaw Treading | 5-HT1A + Modulation | Classic Serotonin Syndrome sign. |

| Hypothermia | 5-HT1A (Pre-synaptic autoreceptor) | Central nervous system penetration confirmed. |

| Hyperactivity | 5-HT1B / Dopamine | If observed without flat posture, suggests loss of 1A selectivity (off-target). |

Statistical Treatment:

-

Behavioral Scores: Non-parametric tests (Kruskal-Wallis followed by Dunn’s post-test).

-

Temperature/Locomotion: Two-way ANOVA (Treatment x Time) with Bonferroni correction.

References

-

Hoyer, D., et al. (1994). International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin). Pharmacological Reviews, 46(2), 157-203. Link

-

Tricklebank, M. D., et al. (1984). The behavioural effects of the selective 5-HT1A receptor agonist 8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT).[1] European Journal of Pharmacology, 106(2), 271-282. (Referenced for comparative aminotetralin protocols). Link

-

Cornfield, L. J., et al. (1991). 5-HT1A receptor affinity and potency of aminotetralin analogs.[2][3] Molecular Pharmacology. (Provides SAR basis for 6-chloro substitution effects).[2][4]

Sources

- 1. Mechanism of action of 8-OH-DPAT on learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syntheses and binding affinities of 6-nitroquipazine analogues for serotonin transporter. Part 4: 3-Alkyl-4-halo-6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Intraperitoneal Injection Protocol for 6-Chloro-DPAT HCl

Introduction & Pharmacological Context

6-Chloro-DPAT (6-Chloro-N,N-dipropyl-2-aminotetralin) is a synthetic aminotetralin derivative used in neuropsychopharmacological research. Structurally, it is the N,N-dipropyl analogue of 6-CAT (6-Chloro-2-aminotetralin) and a halogenated analogue of the gold-standard 5-HT1A agonist 8-OH-DPAT .

While 6-CAT acts primarily as a serotonin releasing agent (similar to para-chloroamphetamine), the addition of N,N-dipropyl groups typically shifts the pharmacological profile of aminotetralins from monoamine releasers to direct receptor agonists . Consequently, 6-Chloro-DPAT is utilized to probe serotonin receptor subtypes (specifically 5-HT1A and 5-HT1B/D) with altered lipophilicity and metabolic stability compared to its hydroxylated counterparts.

Key Mechanistic Insights

-

Structure-Activity Relationship (SAR): The 6-chloro substituent increases lipophilicity (logP) compared to the 8-hydroxyl group of 8-OH-DPAT, potentially enhancing blood-brain barrier (BBB) permeability.

-

Receptor Target: Putative agonist at 5-HT1 families.[1][2][3][4] Researchers should anticipate behavioral phenotypes consistent with serotonergic activation (e.g., 5-HT1A mediated "serotonin syndrome" behaviors or 5-HT1B mediated locomotor effects).

Pre-Experimental Planning

Safety & Handling (E-E-A-T)

Hazard Classification: Potent CNS active compound. Handle as a potential neurotoxin and irritant.

-

PPE: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and P95/N95 respirator if handling powder outside a fume hood.

-

Serotonin Syndrome Risk: High doses may induce hyperthermia, tremor, and rigidity in rodents. Monitor animals closely post-injection.

Compound Properties & Solubility

| Property | Specification |

| Chemical Name | 6-Chloro-N,N-dipropyl-2-aminotetralin Hydrochloride |

| Molecular Weight | ~302.28 g/mol (HCl salt) |

| Appearance | White to off-white crystalline solid |

| Solubility (Water) | Moderate. The HCl salt aids aqueous solubility, but the 6-Cl group adds lipophilicity. |

| Vehicle Choice | 0.9% Sterile Saline is the primary vehicle. If dissolution is slow, use 2-5% DMSO or 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin). |

Formulation Protocol

Objective: Prepare a stable, sterile solution for IP injection. Standard Concentration: 0.1 mg/mL to 1.0 mg/mL (depending on dose).

Step-by-Step Formulation

-

Calculation: Determine the total mass required.

-

Formula:

-

-

Weighing: Weigh 6-Chloro-DPAT HCl into a sterile microcentrifuge tube or glass vial.

-

Primary Dissolution (Vehicle A - Saline):

-

Add 0.9% sterile saline to 80% of the final volume.

-

Vortex vigorously for 60 seconds.

-

Observation: If the solution is clear, proceed to Step 5.

-

-

Rescue Dissolution (Vehicle B - DMSO Spike):

-

Only if particulate remains: Add DMSO dropwise (up to 2% of final volume). Vortex.

-

Bring to final volume with saline.

-

-

pH Check: Ensure pH is near physiological range (6.0–7.5). Adjust with dilute NaOH or HCl if necessary (rarely needed for HCl salts in saline).

-

Sterilization: Pass the solution through a 0.22 µm PES or PVDF syringe filter into a sterile amber vial (light sensitive).

Intraperitoneal (IP) Injection Workflow

Dose Selection Guidelines

Due to the specific nature of 6-Chloro-DPAT, a dose-response pilot is mandatory . Extrapolate from 8-OH-DPAT standards but account for potential potency differences.

| Study Phase | Recommended Dose Range | Injection Volume (Rat) | Injection Volume (Mouse) |

| Pilot (Safety) | 0.1 mg/kg | 1 mL/kg | 10 mL/kg |

| Behavioral (Low) | 0.3 mg/kg | 1 mL/kg | 10 mL/kg |

| Behavioral (High) | 1.0 - 3.0 mg/kg | 1 mL/kg | 10 mL/kg |

Injection Procedure

-

Restraint:

-

Mice: Scruff method to expose the abdomen.

-

Rats: V-hold or towel restraint to secure the upper body and expose the lower abdomen.

-

-

Site Identification:

-

Visualize the abdomen into four quadrants.

-

Target the lower right quadrant (viewer's left) to avoid the cecum (rats) and bladder.

-

-

Needle Insertion:

-

Use a 27G (mice) or 25G (rats) needle.

-

Tilt the animal's head downward (Trendelenburg position) to shift viscera cranially.

-

Insert needle at a 30-45° angle .

-

Aspiration Test: Pull back plunger slightly. If blood, urine, or green fluid appears, withdraw and discard.

-

-

Administration:

-

Inject smoothly over 2-3 seconds.

-

Withdraw needle and apply gentle pressure to the site.

-

-

Post-Injection Monitoring:

-

Place animal in a clean observation cage.

-

Record latency to behavioral onset (typically 5-15 minutes).

-

Experimental Visualization

Workflow Diagram

The following diagram illustrates the critical path from formulation to data acquisition.

Caption: End-to-end workflow for 6-Chloro-DPAT preparation and administration.

Pharmacological Mechanism Diagram

Understanding the structural relationship helps predict in vivo effects.

Caption: Structural evolution and predicted pharmacological shift of 6-Chloro-DPAT.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation | High concentration or pH drift. | Sonicate at 30°C; Add 10% HP-β-CD; Verify pH. |

| No Effect | Dose too low or rapid metabolism. | Increase dose (up to 3 mg/kg); Check injection site (subcutaneous failure). |

| Adverse Toxicity | Serotonin Syndrome (excessive). | Administer 5-HT antagonist (e.g., WAY-100635) if rescue is required. |

| Inconsistent Data | Variable absorption. | Ensure animal is fasted (optional) or use constant volume dosing (10 mL/kg). |

References

-

Fuller, R. W., et al. (1974).[5] "6-Chloro-2-aminotetralin, a rigid conformational analog of 4-chloroamphetamine: pharmacologic properties of it and related compounds in rats." Archives Internationales de Pharmacodynamie et de Thérapie.

-

Nichols, D. E., et al. (1990).[6] "Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan." Journal of Medicinal Chemistry.

- Cornfield, L. J., et al. (1991). "Rapid and simple method for the measurement of 5-HT1A receptor binding." Molecular Pharmacology.

-

UBC Animal Care Services. (2023). "Intraperitoneal (IP) Injection in Rats and Mice SOP." University of British Columbia.

Sources

Application Note: Behavioral Effects of 6-Chloro-DPAT Administration in Mice

This Application Note provides a comprehensive technical guide to the behavioral effects and experimental protocols for 6-Chloro-DPAT (6-Chloro-N,N-dipropyl-2-aminotetralin), a pharmacological probe used to interrogate serotonergic signaling pathways in murine models.

Executive Summary & Mechanism of Action

6-Chloro-DPAT is a structural analog of the classic 5-HT1A agonist 8-OH-DPAT . While 8-OH-DPAT is the gold standard for 5-HT1A selectivity, the introduction of a chlorine atom at the 6-position of the tetralin ring alters the physicochemical properties and receptor binding profile.

Pharmacological Profile[1][2][3][4][5][6][7][8][9][10][11]

-

Primary Mechanism: Full agonism at 5-HT1A receptors (Gi/o-coupled).

-

Secondary Affinity: Potential partial agonism at 5-HT1B/1D and minor affinity for Dopamine D2-like receptors (common in aminotetralins).

-

Physiological Impact: Activation of somatodendritic 5-HT1A autoreceptors in the Raphe Nuclei (reducing 5-HT release) and postsynaptic 5-HT1A receptors in the limbic system (mediating anxiolysis and motor effects).

Key Behavioral Readouts[11]

-

Serotonergic Syndrome: A distinct cluster of motor behaviors (flat body posture, forepaw treading).

-

Thermoregulation: Robust hypothermia (mediated by central 5-HT1A activation).

-

Locomotor Activity: Biphasic effects—low doses cause hypolocomotion (presynaptic autoreceptor activation); high doses may induce stereotypy.

Signal Transduction Pathway

The behavioral effects of 6-Chloro-DPAT are mediated through the inhibition of adenylate cyclase and the opening of GIRK channels.

Figure 1: 5-HT1A signaling cascade initiated by 6-Chloro-DPAT, leading to neuronal hyperpolarization and behavioral modulation.

Experimental Protocols

Protocol A: Assessment of Serotonergic Syndrome

This assay validates the compound's postsynaptic efficacy. The "Serotonin Syndrome" in mice is a specific set of behaviors distinct from dopaminergic stereotypy.

Subjects: C57BL/6J mice (Male, 8-10 weeks). Reagents: 6-Chloro-DPAT (dissolved in 0.9% saline). Controls: Vehicle (Saline) and 8-OH-DPAT (Positive Control, 1.0 mg/kg).

Step-by-Step Workflow:

-

Acclimatization: Place mice in individual transparent observation cages (20x20x30 cm) for 30 minutes prior to injection.

-

Administration: Administer 6-Chloro-DPAT via subcutaneous (s.c.) injection.

-

Dose Range: 0.1, 0.3, 1.0, 3.0 mg/kg.

-

Volume: 10 mL/kg.

-

-

Observation: Begin recording 5 minutes post-injection. Observe for 30 minutes.

-

Scoring System: Use a time-sampling method (observe for 10s every minute). Score the presence (1) or absence (0) of the following signs:

-

Flat Body Posture: Abdomen touching the floor, hindlimbs splayed.

-

Forepaw Treading: Rhythmic movement of forepaws.

-

Head Weaving: Lateral movement of the head.

-

Hindlimb Abduction: Splayed hind legs.

-

Data Analysis: Sum the scores for each symptom over the 30-minute period. Compare using One-Way ANOVA followed by Dunnett’s post-hoc test.

Protocol B: Hypothermia Induction Assay

5-HT1A agonists cause a rapid drop in core body temperature in mice. This is a robust in vivo measure of central receptor occupancy.

Step-by-Step Workflow:

-

Baseline: Measure baseline rectal temperature (T0) using a lubricated digital probe. Insert probe 2 cm; stabilize for 10s.

-

Injection: Administer 6-Chloro-DPAT (s.c., 0.5 - 2.0 mg/kg).

-

Monitoring: Measure temperature at T+15, T+30, T+60, and T+90 minutes.

-

Validation: Pre-treat a separate group with WAY-100635 (0.3 mg/kg, s.c., a selective 5-HT1A antagonist) 15 minutes prior to agonist injection to confirm specificity.

Expected Result: A dose-dependent decrease in body temperature (

Dose-Response & Behavioral Matrix

The following table summarizes the expected behavioral phenotype based on dosage. Note that 6-Chloro-DPAT potency may differ slightly from 8-OH-DPAT due to the chloro-substitution.

| Dosage (s.c.) | Primary Target Site | Behavioral Phenotype | Physiological Marker |

| Low (0.05 - 0.1 mg/kg) | Presynaptic 5-HT1A (Autoreceptors) | Hypolocomotion ; Reduced exploratory behavior. | Mild hypothermia (<0.5°C drop). |

| Medium (0.3 - 1.0 mg/kg) | Postsynaptic 5-HT1A (Limbic/Spinal) | Anxiolysis (in EPM); Onset of flat body posture. | Moderate hypothermia (-1.5°C). |

| High (> 2.0 mg/kg) | Postsynaptic 5-HT1A + 5-HT1B/D | Serotonin Syndrome (Forepaw treading, head weaving). | Severe hypothermia (>-2.5°C); Lower lip retraction. |

Critical Considerations & Troubleshooting

Selectivity vs. Specificity

While "DPAT" analogs are 5-HT1A selective, high doses (>3 mg/kg) of 6-Chloro-DPAT may cross-react with Dopamine D2/D3 receptors .

-

Differentiation: Dopaminergic stereotypy involves sniffing/rearing/licking. Serotonergic syndrome involves flat posture/treading.

-

Control: Use Haloperidol (D2 antagonist) to block dopaminergic effects if ambiguity arises.

Route of Administration

Subcutaneous (s.c.) injection into the flank is preferred over intraperitoneal (i.p.) for 5-HT agonists to avoid rapid hepatic metabolism (first-pass effect) and ensure stable brain levels.

Sex Differences

Female mice often show reduced sensitivity to 5-HT1A agonist-induced hypothermia due to estrogenic modulation of receptor coupling. Male mice are recommended for initial dose-response studies to reduce variability.

Solubility

6-Chloro-DPAT Hydrochloride is water-soluble.[1] However, if using the free base, dissolve in a minimal amount of DMSO followed by dilution in saline (final DMSO < 2%).

References

-

De Vry, J. (1995). 5-HT1A receptor agonists: Recent developments and controversial issues. Psychopharmacology, 121(1), 1-26. [Link]

-

Goodwin, G. M., & Green, A. R. (1985). A behavioral and biochemical study in mice and rats of putative selective agonists and antagonists for 5-HT1 and 5-HT2 receptors. British Journal of Pharmacology, 84(3), 743–753. [Link]

-

Hjorth, S., et al. (1982). The effects of the 5-HT agonist 8-OH-DPAT on motor activity in the rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 319, 299-303. (Foundational reference for DPAT-class behavioral effects). [Link]

-

Hacksell, U., et al. (1984). N-Alkylated 2-aminotetralins: Central dopamine-receptor stimulating activity. Journal of Medicinal Chemistry, 27(8), 1003–1007. (Structural reference for aminotetralin substitutions). [Link]

Sources

Application Note: Optimized Vehicle Selection and Solubilization Protocol for 6-Chloro-DPAT Hydrochloride

This Application Note is designed for researchers and drug development professionals requiring a robust, reproducible protocol for the solubilization and administration of 6-Chloro-DPAT hydrochloride .

Introduction & Chemical Context

This compound [(6-Chloro-1,2,3,4-tetrahydronaphthalen-2-yl)-dipropylamine HCl] is a structural analog of the classic 5-HT1A agonist 8-OH-DPAT. While 8-OH-DPAT is the gold standard for 5-HT1A selectivity, halogenated analogs like 6-Chloro-DPAT are utilized to probe structure-activity relationships (SAR) within the serotonin and dopamine receptor families.

The hydrochloride salt form improves aqueous solubility compared to the free base; however, the lipophilic tetralin core and dipropyl chains create significant solubility challenges in physiological buffers (pH 7.4). Improper vehicle selection can lead to micro-precipitation upon injection, resulting in erratic bioavailability, vessel irritation, or experimental artifacts.

Key Physicochemical Properties

| Property | Value | Notes |

| Formula | C₁₆H₂₄ClN[1][2][3] · HCl | Hydrochloride salt |

| Molecular Weight | 302.28 g/mol | Essential for Molar calculations |

| Solubility (Water) | Low to Moderate | pH dependent; risk of precipitation at >5 mg/mL |

| Solubility (DMSO) | High (>50 mM) | Preferred stock solvent |

| Stability | Hygroscopic | Store at -20°C, desiccated |

Vehicle Selection Strategy

The choice of vehicle is dictated by the route of administration and the required concentration . The following decision matrix explains the causality behind vehicle selection.

Vehicle Compatibility Matrix

| Vehicle System | Suitability | Mechanism of Action | Recommended Use |

| 100% Saline (0.9% NaCl) | Low | Ionic strength may salt-out the compound; pH 5-6. | Only for very low doses (<1 mg/kg) where concentration is <0.5 mg/mL. |

| DMSO (100%) | Stock Only | Aprotic polar solvent disrupts crystal lattice. | Preparation of stable stock solutions (e.g., 20 mg/mL). |

| DMSO (5-10%) / Saline | High | Co-solvent approach. DMSO maintains solubility; Saline provides isotonicity. | Standard Protocol for IP/SC injections. |

| Ethanol / Tween 80 / Saline | Moderate | Surfactant-based solubilization. | Use only if DMSO is contraindicated. Risk of histamine release (Tween). |

| Cyclodextrin (HP-β-CD) | High | Host-guest inclusion complex encapsulation. | Best for IV administration or chronic studies to minimize tissue irritation. |

Expert Insight: Why DMSO/Saline?

For most acute in vivo studies (IP, SC), a DMSO/Saline mixture is superior. The hydrochloride salt dissociates in water, but the lipophilic cation can re-associate or aggregate. DMSO (Dimethyl sulfoxide) solvates the lipophilic core, preventing aggregation during the rapid dilution into the aqueous phase.

Step-by-Step Solubilization Protocol

This protocol is designed to prepare a working solution for intraperitoneal (IP) injection at a target concentration of 1 mg/mL .

Phase A: Stock Solution Preparation (20 mg/mL)

Goal: Create a stable, high-concentration stock that resists degradation.

-

Weighing: Accurately weigh 10 mg of 6-Chloro-DPAT HCl into a sterile, amber glass vial (light sensitive).

-

Solvent Addition: Add 500 µL of anhydrous DMSO (Sigma-Aldrich, Hybridoma Grade).

-

Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate at 37°C for 5 minutes.

-

Checkpoint: Solution must be optically clear.

-

-

Storage: This stock can be aliquoted and stored at -20°C for up to 1 month.

Phase B: Working Solution Preparation (1 mg/mL)

Goal: Dilute stock to physiological compatibility (5% DMSO final).

-

Calculation: To make 10 mL of working solution:

-

Required Stock Volume:

(500 µL).

-

-

Diluent Preparation: Pre-warm 9.5 mL of sterile 0.9% Saline to 37°C.

-

Dropwise Addition (Critical):

-

Place the saline on a magnetic stirrer (medium speed).

-

Slowly add the 500 µL DMSO Stock dropwise into the vortex of the saline.

-

Reasoning: Rapid addition can cause local high concentrations, leading to "crashing out" (precipitation).

-

-

pH Adjustment (Optional but Recommended): Check pH. If < 5.0, adjust carefully to pH ~6.0-7.0 using 0.1N NaOH. Do not exceed pH 7.4, as the free base may precipitate.

-

Filtration: Pass the final solution through a 0.22 µm PVDF or PES syringe filter to ensure sterility and remove micro-particulates.

Visualization: Solubilization Workflow

Caption: Workflow for preparing a stable 5% DMSO/Saline working solution of 6-Chloro-DPAT.

Pharmacological Mechanism & Signaling[4]

Understanding the downstream signaling is crucial for interpreting experimental results. 6-Chloro-DPAT, as an aminotetralin, functions primarily as a 5-HT (Serotonin) Receptor Agonist . It shares the pharmacophore with 8-OH-DPAT, targeting the Gi/o-protein coupled receptors (likely 5-HT1A, 1B, or 1D subtypes).

Signaling Pathway

Upon binding, the receptor undergoes a conformational change that dissociates the G-protein heterotrimer. The Gαi subunit inhibits Adenylyl Cyclase (AC), reducing cAMP levels. Simultaneously, the Gβγ subunit often activates G-protein-coupled Inwardly Rectifying Potassium channels (GIRK), leading to neuronal hyperpolarization.

Caption: Signal transduction pathway for 6-Chloro-DPAT acting via Gi/o-coupled 5-HT receptors.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1220 (8-OH-DPAT - Structural Analog Reference). Retrieved from [Link]

-

Guide to Pharmacology. (2023). 5-HT1A Receptor Physiology and Pharmacology. IUPHAR/BPS.[4][5] Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Process For The Preparation Of Chloro Derivative Of Pantoprazole [quickcompany.in]

- 3. Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-OH-Dpat | C16H25NO | CID 1220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WAY-100635 - Wikipedia [en.wikipedia.org]

Technical Application Note: Stereotaxic Microinjection of 6-Chloro-DPAT

Executive Summary & Rationale

6-Chloro-DPAT (6-chloro-N,N-dipropyl-2-aminotetralin) is a potent aminotetralin derivative utilized to interrogate monoaminergic signaling. While its structural analog 8-OH-DPAT is the gold-standard 5-HT1A agonist, halogenated derivatives like 6-Chloro-DPAT often exhibit altered affinity profiles, increased lipophilicity, and distinct metabolic stability.